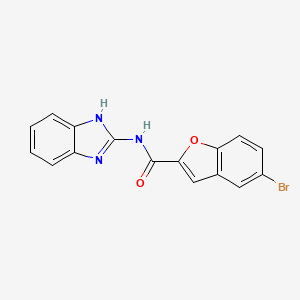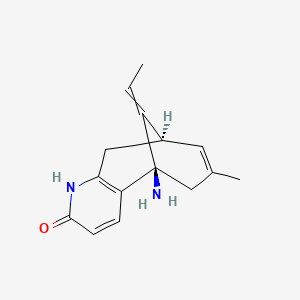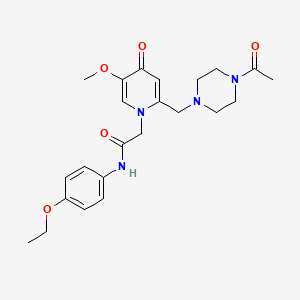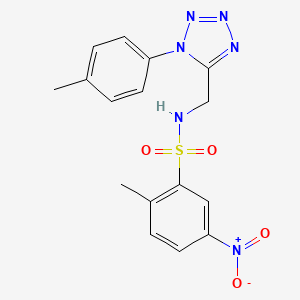
2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Übersicht
Beschreibung
2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as MN-TMTB, is a sulfonamide-based compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, making it an interesting topic for further investigation.
Wirkmechanismus
The mechanism of action of 2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its ability to inhibit the activity of certain enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. This compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA in microorganisms and cancer cells. This inhibition leads to the disruption of the growth and replication of these cells, ultimately resulting in their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects on normal cells, making it a promising candidate for medical applications. Studies have reported that this compound does not affect the normal functioning of cells and tissues, and does not cause any significant changes in the biochemical and physiological parameters of the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several advantages for lab experiments, including its high solubility, stability, and ease of synthesis. Additionally, this compound has shown promising results in various assays, making it a reliable compound for further investigation. However, this compound has certain limitations, including its relatively low potency compared to other antimicrobial and antitumor agents. This limitation can be overcome by modifying the structure of this compound to improve its potency and effectiveness.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. One potential direction is the investigation of the structure-activity relationship of this compound to identify the key structural features that contribute to its antimicrobial and antitumor properties. Additionally, further studies can be conducted to evaluate the effectiveness of this compound against other microorganisms and cancer cell lines. Furthermore, the development of this compound derivatives with improved potency and selectivity can lead to the discovery of novel antimicrobial and antitumor agents.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and antitumor properties. Several studies have reported the effectiveness of this compound against various bacteria and fungi, including drug-resistant strains. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-11-3-6-13(7-4-11)21-16(18-19-20-21)10-17-27(25,26)15-9-14(22(23)24)8-5-12(15)2/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELBDWJYLIHVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3303557.png)
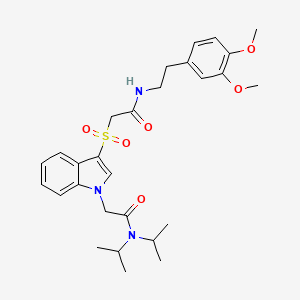
![N-{2-[5-(2-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3303570.png)
![[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride](/img/structure/B3303571.png)
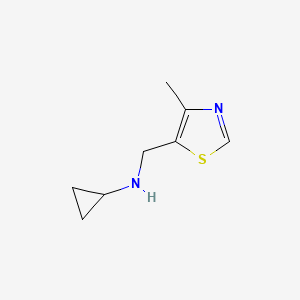

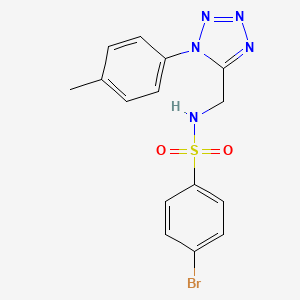
![1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B3303610.png)

